molecular formula C₁₁H₁₃D₅ClNO₃ B1158760 Dioxethedrine-d5 Hydrochloride

Dioxethedrine-d5 Hydrochloride

Cat. No.: B1158760
M. Wt: 252.75
Attention: For research use only. Not for human or veterinary use.
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Description

Dioxethedrine-d5 Hydrochloride is a deuterated analog of its non-deuterated parent compound, Dioxethedrine Hydrochloride. Deuterated compounds, such as Dioxethedrine-d5, are widely utilized in pharmaceutical research for their application in pharmacokinetic and metabolic stability studies due to the isotopic substitution of hydrogen with deuterium. This substitution can alter metabolic pathways without significantly changing the compound’s chemical reactivity, making it invaluable for tracer studies and analytical method development .

Properties

Molecular Formula

C₁₁H₁₃D₅ClNO₃

Molecular Weight

252.75

Synonyms

N-(Ethyl-d5)-α-methylnoradrenalineHydrochloride;  N-(Ethyl-d5)-3,4-dihydroxynorephedrine Hydrochloride;  4-[2-(Ethyl-d5-amino)-1-hydroxypropyl]-1,2-benzenediol Hydrochloride;  α-[1-(Ethyl-d5-amino)ethyl]-3,4-dihydroxybnzyl Alcohol Hydrochloride;  Dioxeth

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is derived from analytical methodologies, structural features, and validation parameters of hydrochlorides with analogous functional or isotopic characteristics.

Analytical Methodologies

Compound Analytical Method Key Parameters Reference
Hydroxyzine Hydrochloride Spectrophotometry Statistical comparison of ternary mixtures
Midodrine Hydrochloride Response Ratio Analysis Linearity validation (R² ≥ 0.999)
Doxepin Hydrochloride HPLC Isomer resolution (R ≥ 1.5 for E/Z isomers)
Amitriptyline Hydrochloride RP-HPLC Accuracy (98–102%), stability (24 hrs)
DL-Methyl Ephedrine HCl Experimental Optimization Condition-dependent accuracy improvement
Dosulepin Hydrochloride RP-HPLC Repeatability (RSD < 2%)
Etilefrin-d5 Hydrochloride Not Specified Limited toxicity data, lab precautions







Key Observations:

  • These properties necessitate sensitive detection methods (e.g., LC-MS) for accurate quantification .
  • Isomer Resolution : Doxepin Hydrochloride’s HPLC method highlights the importance of resolving E/Z isomers, a consideration less relevant for single-isomer deuterated analogs like Dioxethedrine-d5 .
  • Validation Parameters : Midodrine and Amitriptyline Hydrochloride exemplify rigorous validation standards (linearity, accuracy, stability), which are critical for deuterated compounds to ensure reliability in tracer studies .

Structural and Functional Comparison

  • Deuterated vs. Non-Deuterated Analogs: Deuterated hydrochlorides (e.g., Etilefrin-d5) exhibit nearly identical chemical behavior to their non-deuterated counterparts but differ in metabolic degradation rates due to the kinetic isotope effect .
  • Functional Groups : Compounds like Doxepin Hydrochloride (dibenzoxepin backbone) and Amitriptyline Hydrochloride (tricyclic amine) demonstrate structural diversity among hydrochlorides, whereas deuterated variants prioritize isotopic labeling for traceability .

Notes

Analytical Considerations : Deuterated compounds like Dioxethedrine-d5 Hydrochloride may require mass spectrometry-coupled HPLC for precise detection, as deuterium substitution affects fragmentation patterns .

Safety Protocols: Limited toxicity data for deuterated hydrochlorides necessitate adherence to laboratory safety standards, including PPE usage and proper ventilation, as outlined for Etilefrin-d5 Hydrochloride .

Regulatory Compliance : Quality control protocols for isomers (e.g., Doxepin Hydrochloride) underscore the need for stringent chromatographic resolution in deuterated analogs to avoid cross-contamination .

Research Gaps : Direct data on this compound remain sparse; extrapolations are based on structurally related compounds. Further studies are required to validate its pharmacokinetic and stability profiles.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Dioxethedrine-d5 Hydrochloride, and how can isotopic purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions using deuterated precursors (e.g., D₂O or deuterated solvents). Isotopic purity (>98% deuterium) is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Purification steps, such as recrystallization or chromatography, should be optimized to remove non-deuterated byproducts. For example, in analogous hydrochloride compounds like Diltiazem Hydrochloride, HPLC with UV detection ensures purity . Experimental protocols must detail reaction conditions (temperature, solvent ratios) and validation steps to meet reproducibility standards .

Q. Which analytical techniques are most effective for characterizing this compound, and how should parameters be optimized?

  • Methodological Answer : Key techniques include:

  • HPLC-UV/MS : Optimize mobile phase composition (e.g., acetonitrile-phosphate buffer) and column type (C18) to resolve isotopic variants. Retention times and peak symmetry should align with deuterated standards .
  • NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6) to avoid signal interference. ¹H-NMR confirms deuterium incorporation by absence of proton signals at labeled positions .
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal stability, critical for storage conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic differences (e.g., deuteration altering cytochrome P450 interactions). To resolve:

  • Comparative Metabolomics : Use LC-MS/MS to profile metabolites in plasma and liver microsomes. Identify deuterium-sensitive metabolic pathways .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate isotopic effects on clearance rates and tissue distribution. Validate with radiolabeled tracers .
  • Statistical Harmonization : Apply multivariate analysis to distinguish assay variability from true biological effects .

Q. What strategies mitigate deuterium isotope effects in biological assays involving this compound?

  • Methodological Answer :

  • Control Experiments : Compare deuterated and non-deuterated analogs in parallel assays (e.g., enzyme inhibition, receptor binding). Normalize activity ratios to account for kinetic isotope effects (KIEs) .
  • Isotopic Dilution Studies : Introduce non-deuterated compound in trace amounts to assess competitive interference .
  • Computational Modeling : Predict KIEs using density functional theory (DFT) to guide assay design and interpretation .

Q. How should researchers design a longitudinal study assessing chronic toxicity of this compound while controlling for metabolic interference?

  • Methodological Answer :

  • Dose Escalation Protocol : Start with subtherapeutic doses in rodent models, monitoring deuterium accumulation via MS imaging. Adjust dosing intervals based on half-life data .
  • Toxicity Endpoints : Include histopathology (e.g., liver/kidney sections) and biomarkers (ALT, creatinine) to differentiate deuterium-specific effects from general toxicity .
  • Cohort Stratification : Use non-deuterated controls and isotopic crossover studies to isolate metabolic interference .

Data Contradiction and Reproducibility

Q. How to resolve conflicting reports on the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Replicate Buffer Systems : Test stability in phosphate (pH 2–7.4) and carbonate buffers (pH 8–10) using accelerated degradation studies (40°C/75% RH). Monitor degradation via HPLC-UV .
  • Ionic Strength Adjustments : Evaluate salt-induced precipitation (common in hydrochloride salts) by varying buffer molarity. Use dynamic light scattering (DLS) to quantify particle aggregation .
  • Interlaboratory Validation : Share standardized protocols (e.g., ICH guidelines) across labs to identify methodological variability .

Experimental Design Considerations

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Nonlinear Regression Models : Fit data to Hill or Log-Logistic equations using software like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals .
  • Bootstrap Resampling : Assess robustness of small-sample datasets (common in isotopic studies) .
  • Meta-Analysis : Pool data from multiple studies to account for deuterium-related variability, ensuring homogeneity via I² statistics .

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